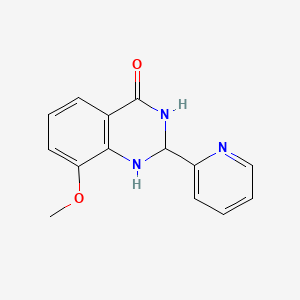
4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinazolinone core, which is known for its biological activity and versatility in chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- typically involves the condensation of 2-aminobenzamide with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate undergoes cyclization to form the quinazolinone core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of 8-hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one.
Reduction: Formation of 2,3-dihydro-8-methoxy-2-pyridin-2-ylquinazolin-4-one.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4(1h)-Quinazolinone,2,3-dihydro-8-methoxy-2-(2-pyridyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-quinazolin-4-one: Lacks the methoxy and pyridine substituents, resulting in different chemical and biological properties.
8-Hydroxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one:
2-Pyridin-2-ylquinazolin-4-one: Lacks the dihydro and methoxy groups, affecting its chemical behavior and biological activity.
Uniqueness: 8-Methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of both the methoxy and pyridine substituents, which confer specific electronic and steric properties. These features enhance its potential as a versatile intermediate in chemical synthesis and its interactions with biological targets.
Eigenschaften
CAS-Nummer |
15470-89-0 |
|---|---|
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.277 |
IUPAC-Name |
8-methoxy-2-pyridin-2-yl-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-7-4-5-9-12(11)16-13(17-14(9)18)10-6-2-3-8-15-10/h2-8,13,16H,1H3,(H,17,18) |
InChI-Schlüssel |
KUSLHQOACSFQGS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC(NC2=O)C3=CC=CC=N3 |
Synonyme |
4(1H)-Quinazolinone, 2,3-dihydro-8-methoxy-2-(2-pyridyl)- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















